molecular formula C22H22N2O3S B3142125 N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide CAS No. 497928-69-5

N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide

Cat. No.: B3142125
CAS No.: 497928-69-5
M. Wt: 394.5 g/mol
InChI Key: JUHGRWALULCZTO-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quinoxaline and Quinoline Derivatives in Scientific Research

Biological and Pharmaceutical Applications : Quinoxaline derivatives, including the related benzodioxin and quinoline compounds, have been extensively studied for their diverse biological activities. These compounds are known to exhibit antimicrobial, antitumoral, and antioxidant properties. They are synthesized through various chemical reactions involving condensation of ortho-diamines with diketones or α-ketonic acids, among other methods. The versatility in their synthesis allows for the creation of a wide array of derivatives with potential therapeutic applications, such as in the treatment of chronic and metabolic diseases, as well as serving as antimicrobial agents (Aastha Pareek and Dharma Kishor, 2015; J. A. Pereira et al., 2015).

Anticorrosive and Industrial Value : Beyond their biological applications, quinoline derivatives have been explored for their anticorrosive properties. They form stable chelating complexes with metallic surfaces, which makes them valuable in protecting materials from corrosion. This application showcases the chemical's utility in industrial settings, hinting at the broad applicability of these compounds beyond pharmaceuticals (C. Verma et al., 2020).

Catalysis and Ligand Properties : The structural complexity and electronic properties of quinoxaline and its analogs have been exploited in catalysis. These compounds serve as ligands in various catalytic processes, demonstrating the chemical versatility and applicability of this class of compounds in synthetic chemistry and industrial processes.

Synthetic Pathways and Drug Design : The literature also highlights efforts in synthesizing biologically active quinoline-containing benzimidazole derivatives, indicating a continuous interest in developing new therapeutic agents based on these heterocyclic compounds. The synthesis of these derivatives aims at creating compounds with lower adverse effects and higher therapeutic potential, particularly in antimicrobial drug development (Salahuddin et al., 2023).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6,8-trimethylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-13-8-15(3)22-17(9-13)14(2)10-21(24-22)28-12-20(25)23-16-4-5-18-19(11-16)27-7-6-26-18/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGRWALULCZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide
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N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide
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N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide
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N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide
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N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide
Reactant of Route 6
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N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide

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